molecular formula C7H5N3O2 B1343261 5-Methyl-3-nitropicolinonitrile CAS No. 1089330-68-6

5-Methyl-3-nitropicolinonitrile

Cat. No.: B1343261
CAS No.: 1089330-68-6
M. Wt: 163.13 g/mol
InChI Key: CWYBJZBJPJILCJ-UHFFFAOYSA-N
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Description

5-Methyl-3-nitropicolinonitrile (CAS No. 1089330-68-6) is a nitropyridine derivative with the molecular formula C₇H₅N₃O₂. It is characterized by a nitro group (-NO₂) at the 3-position and a methyl group (-CH₃) at the 5-position of the pyridine ring, along with a cyano (-CN) substituent at the 2-position (Figure 1). This compound is supplied as a white crystalline powder with a purity of ≥95% and impurities ≤0.02%, making it suitable for high-precision applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-nitropicolinonitrile typically involves the nitration of 5-methylpicolinonitrile. The process can be summarized as follows:

    Nitration Reaction: 5-Methylpicolinonitrile is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 3-position.

    Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and to enhance the efficiency of the nitration process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-nitropicolinonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Reduction: 5-Methyl-3-aminopicolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Carboxy-3-nitropicolinonitrile.

Scientific Research Applications

5-Methyl-3-nitropicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitropicolinonitrile depends on its specific application

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.

    Pathways Involved: The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, depending on its structural modifications and the biological context.

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 163.14 g/mol
  • Storage : Requires refrigeration at 2–8°C to maintain stability .
  • Applications: Primarily used as a pharmaceutical intermediate in drug synthesis, skincare formulations, and medical ingredient development. Its nitro and cyano groups contribute to its reactivity, enabling participation in condensation, hydrogenation, and cyclization reactions .

The structural and functional similarities between 5-Methyl-3-nitropicolinonitrile and related nitropicolinonitrile derivatives are critical for understanding their divergent applications and reactivities. Below is a comparative analysis of key analogues:

Table 1: Comparative Data for this compound and Analogues

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Purity Storage Conditions Key Applications
This compound 1089330-68-6 C₇H₅N₃O₂ 3-NO₂, 5-CH₃, 2-CN 163.14 ≥95% 2–8°C Pharmaceuticals, skincare
5-Fluoro-3-nitropicolinonitrile 1033202-51-5 C₆H₂FN₃O₂ 3-NO₂, 5-F, 2-CN 167.10 97% Not specified Pharmaceutical intermediate
2-Cyano-4-methyl-5-nitropyridine 267875-30-9 C₇H₅N₃O₂ 5-NO₂, 4-CH₃, 2-CN 163.14 Not specified Not specified Research chemical
5-Amino-6-methylpicolinonitrile 1079054-78-6 C₇H₇N₃ 6-CH₃, 5-NH₂, 2-CN 133.15 Not specified Not specified Agrochemical synthesis

Structural and Functional Differences

Substituent Effects: The methyl group in this compound enhances steric stability compared to the fluoro substituent in 5-Fluoro-3-nitropicolinonitrile, which increases electronegativity and reactivity in nucleophilic substitutions . 2-Cyano-4-methyl-5-nitropyridine shares the same molecular formula as the target compound but differs in substituent positions (nitro at 5 vs. 3), leading to distinct electronic distributions and solubility profiles .

Stability: this compound’s refrigeration requirement suggests higher sensitivity to thermal degradation compared to 2-Cyano-4-methyl-5-nitropyridine, which lacks documented storage constraints .

Biological Activity

5-Methyl-3-nitropicolinonitrile is a compound that belongs to the class of nitropyridines, which have garnered significant interest due to their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C8H6N4O2\text{C}_8\text{H}_6\text{N}_4\text{O}_2

This compound features a methyl group and a nitro group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Notable mechanisms include:

  • Inhibition of Protein Kinases : Similar nitropyridine derivatives have shown potential in inhibiting key signaling pathways such as MAPK and PI3K, which are critical in cancer progression .
  • Antimicrobial Properties : Research indicates that nitropyridines exhibit antimicrobial activity, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein Kinase InhibitionSignificant inhibition of ERK2 and PI3Kα
Antimicrobial ActivityEffective against various bacterial strains
CytotoxicityInduced apoptosis in tumor cell lines

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study evaluated the effects of this compound on HCT116 colorectal cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy :
    In vitro tests showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential use in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 5-Methyl-3-nitropicolinonitrile to ensure stability during experimental workflows?

  • Methodological Answer : Store in airtight, light-resistant containers in a dry, well-ventilated environment. Ensure containers are upright to prevent leakage and contamination. Avoid exposure to moisture, as nitrile groups may hydrolyze under humid conditions. Regularly monitor storage areas for temperature fluctuations (ideally 15–25°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on the nitrile (C≡N) peak near 110–120 ppm in 13C^{13}\text{C} NMR and absence of a proton signal in 1H^{1}\text{H} NMR.
  • IR : Identify the nitrile stretch at ~2200–2260 cm1^{-1} and nitro (NO2_2) stretches at 1500–1370 cm1^{-1}.
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., 163.13 g/mol for C7_7H5_5N3_3O2_2) and fragmentation patterns indicative of nitro and methyl substituents .

Q. What personal protective equipment (PPE) and engineering controls are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Chemical-resistant gloves (e.g., nitrile), OSHA-compliant safety goggles, and lab coats. Use respirators if dust formation is likely .
  • Engineering Controls : Local exhaust ventilation, fume hoods for synthesis steps, and proximity to emergency eyewash stations and showers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature?

  • Methodological Answer :

  • Variable Analysis : Compare reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, nitro-group stability may vary under acidic vs. basic conditions.
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Cross-validate with elemental analysis.
  • Reproducibility : Replicate procedures using standardized reagents and controlled atmospheric conditions (e.g., inert gas for moisture-sensitive steps) .

Q. What computational strategies can predict the reactivity of the nitrile and nitro groups in this compound for functionalization studies?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to evaluate electron density maps. Focus on electrophilic regions near the nitro group and nucleophilic nitrile carbon.
  • Reactivity Descriptors : Calculate Fukui indices to identify sites prone to nucleophilic/electrophilic attack.
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO, THF) using COSMO-RS models to predict reaction pathways .

Q. What experimental design considerations are critical for studying the photostability of this compound under UV-Vis irradiation?

  • Methodological Answer :

  • Light Source Calibration : Use monochromatic UV lamps (e.g., 254 nm or 365 nm) with radiometric calibration.
  • Degradation Monitoring : Track nitro-to-nitrite conversion via time-resolved FTIR or UV-Vis spectroscopy (absorbance at 270–300 nm).
  • Control Experiments : Include dark controls and assess oxygen/moisture levels using Schlenk-line techniques to isolate photolytic vs. oxidative degradation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in the acute toxicity profiles of structurally analogous nitropicolinonitriles?

  • Methodological Answer :

  • Comparative Toxicology : Cross-reference LD50_{50} data from analogous compounds (e.g., 2-Amino-6-methylnicotinonitrile) using in vitro assays (e.g., HepG2 cell viability).
  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., cyanide release under hydrolytic conditions).
  • Species-Specific Sensitivity : Conduct parallel studies in murine models and human cell lines to assess translational relevance .

Q. Safety and Compliance Table

Parameter Recommendation Evidence Source
Storage ConditionsAirtight, dry, ventilated; 15–25°C
PPE RequirementsNitrile gloves, OSHA goggles, lab coats
Emergency ResponseEyewash stations, CO2_2 fire extinguishers
Toxicity MitigationAvoid dust formation; use fume hoods

Q. Key Considerations for Methodological Rigor

  • Synthesis : Prioritize anhydrous conditions for nitrile stability.
  • Characterization : Cross-validate spectral data with computational predictions.
  • Safety : Pre-screen reaction byproducts for cyanide/nitrite release.

Properties

IUPAC Name

5-methyl-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)6(3-8)9-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYBJZBJPJILCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633518
Record name 5-Methyl-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089330-68-6
Record name 5-Methyl-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 2-bromo-5-methyl-3-nitropyridine (60.53 g, 278.9 mmol) and CuCN (27.52 g, 307.3 mmol) The flask was evacuated, and back-filled with nitrogen. DMF (150 mL) was added via cannula. The solution was heated to 70° C. for 1.5 hours. After cooling to room temperature, the reaction mixture was poured into EtOAc (500 mL) and water (250 mL). Both phases were filtered through a 1 cm bed of celite. The layers were separated, and the organic phase washed with water (2×100 mL) then with a solution of 1:1 sat. aq. NH4Cl/NH4OH (2×100 mL). The combined aqueous layers were extracted with EtOAc (2×200 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo to afford the title compound (36.10 g, 79% yield).
Quantity
60.53 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
27.52 g
Type
reactant
Reaction Step One
Yield
79%

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